molecular formula C15H14BrNO2 B5867160 N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide

N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide

Cat. No. B5867160
M. Wt: 320.18 g/mol
InChI Key: HAAOLOYDDNWGJV-VMPITWQZSA-N
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Description

N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide, also known as BDF-8634, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of acrylamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, the compound has been shown to have antitumor activity. It has been found to inhibit the growth of cancer cells in vitro and in vivo. N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide has also been shown to have antioxidant activity, which may contribute to its ability to reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be synthesized in large quantities with high purity, making it suitable for use in pharmacological studies. However, there are also limitations to its use. The compound has not been extensively studied in vivo, and its safety profile has not been fully established.

Future Directions

There are several potential future directions for the study of N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide. One area of interest is the development of new anti-inflammatory drugs based on the compound. Another potential application is in the treatment of cancer, where N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide may be used as a lead compound for the development of new anticancer drugs. Further studies are needed to fully understand the mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide and its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide involves the reaction of 4-bromo-2,3-dimethylbenzaldehyde with furfurylamine in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with acryloyl chloride to yield the final product. The synthesis of N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide has been optimized to achieve high yields and purity, making it a suitable candidate for further studies.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes N-(4-bromo-2,3-dimethylphenyl)-3-(2-furyl)acrylamide a promising candidate for the development of new anti-inflammatory drugs.

properties

IUPAC Name

(E)-N-(4-bromo-2,3-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-11(2)14(7-6-13(10)16)17-15(18)8-5-12-4-3-9-19-12/h3-9H,1-2H3,(H,17,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAOLOYDDNWGJV-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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